molecular formula C10H11ClOS B1420698 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride CAS No. 1160248-88-3

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride

Cat. No.: B1420698
CAS No.: 1160248-88-3
M. Wt: 214.71 g/mol
InChI Key: RUZYUHUCGVUZGR-UHFFFAOYSA-N
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Description

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride is an organic compound with the molecular formula C10H11ClOS and a molecular weight of 214.72 g/mol . This compound is a derivative of benzothiophene, a bicyclic structure consisting of a benzene ring fused to a thiophene ring. The presence of a carbonyl chloride functional group makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride typically involves the chlorination of the corresponding carboxylic acid derivative. One common method includes the reaction of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C10H11O2S+SOCl2C10H11ClOS+SO2+HCl\text{C10H11O2S} + \text{SOCl2} \rightarrow \text{C10H11ClOS} + \text{SO2} + \text{HCl} C10H11O2S+SOCl2→C10H11ClOS+SO2+HCl

This reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, and the reaction mixture is heated to reflux for several hours until the evolution of gases ceases .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation reactions can convert the compound into sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: Used in the synthesis of bioactive molecules for studying enzyme inhibition and receptor binding.

    Medicine: As a precursor in the synthesis of pharmaceutical agents, including potential anti-inflammatory and anticancer drugs.

    Industry: Employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of various derivatives, which can interact with biological targets such as enzymes and receptors, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClOS/c1-6-2-3-7-8(10(11)12)5-13-9(7)4-6/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZYUHUCGVUZGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC=C2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801171929
Record name 4,5,6,7-Tetrahydro-6-methylbenzo[b]thiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160248-88-3
Record name 4,5,6,7-Tetrahydro-6-methylbenzo[b]thiophene-3-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160248-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-6-methylbenzo[b]thiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride
Reactant of Route 2
6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride
Reactant of Route 3
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6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride
Reactant of Route 4
6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride
Reactant of Route 5
6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride
Reactant of Route 6
6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride

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